N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride

Description

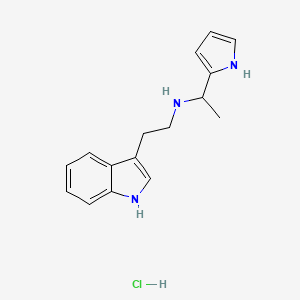

N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride is a synthetic amine derivative featuring a 1H-indole moiety linked via an ethyl group to a pyrrole-substituted ethanamine backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Indole derivatives are prominent in bioactive molecules due to their affinity for serotonin receptors, while pyrrole rings contribute to electronic and steric modulation .

Properties

Molecular Formula |

C16H20ClN3 |

|---|---|

Molecular Weight |

289.80 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C16H19N3.ClH/c1-12(15-7-4-9-18-15)17-10-8-13-11-19-16-6-3-2-5-14(13)16;/h2-7,9,11-12,17-19H,8,10H2,1H3;1H |

InChI Key |

JYOLPQPVFJOJLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CN1)NCCC2=CNC3=CC=CC=C32.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

Coupling of Indole and Pyrrole: The indole and pyrrole moieties are then coupled through a series of reactions, including alkylation and amination, to form the final compound.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Halides, nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole and pyrrole moieties allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Pyrrole Modifications

- 2-(1H-Indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine (CAS 289487-79-2):

- N-(2-Furylmethyl)-2-(2-methyl-1H-indol-3-yl)ethanamine Hydrochloride: Key Difference: Pyrrole is replaced with furan, a less basic heterocycle, and the indole has a 2-methyl group.

Analogues with Alternative Amine Substituents

- 2-(1H-Indol-3-yl)-N-[(4-methylphenyl)methyl]ethanamine: Key Difference: The pyrrole-ethyl group is replaced with a 4-methylbenzyl moiety.

- Almotriptan-Related Compounds (e.g., 2-{5-[(pyrrolidin-1-ylsulfonyl)methyl]-1H-indol-3-yl}ethanamine hemifumarate) :

Analogues with Indole Ring Modifications

- 2-(3-Ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine Hydrochloride :

- 1-Benzyl-2-(1H-indol-3-yl)ethylamine Derivatives :

Physicochemical and Pharmacological Properties

Physicochemical Comparison

Pharmacological Insights

- Pyrrole’s electron-rich nature may enhance binding to 5-HT2A or 5-HT1A subtypes, similar to NBOMe compounds (e.g., 25B-NBOMe) .

- Metabolic Stability : Hydrochloride salts generally improve aqueous solubility, reducing first-pass metabolism. Methylated or benzylated analogues (e.g., Almotriptan derivatives) show prolonged half-lives due to steric shielding of metabolic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.